2'-Hydroxygenistein

描述

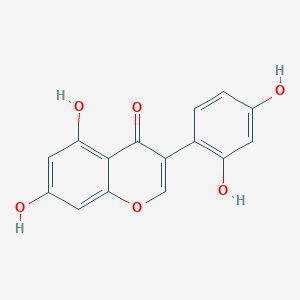

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151145 | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1156-78-1 | |

| Record name | 2′-Hydroxygenistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxygenistein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXYGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 273 °C | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of 2 Hydroxygenistein

Isolation from Plant Sources

2'-Hydroxygenistein is a naturally occurring isoflavonoid (B1168493) that has been identified in a variety of leguminous plant species. Its presence has been documented in plants belonging to the genera Lupinus, Cajanus, Phaseolus, and Crotalaria.

Specifically, research has led to the isolation of this compound from the following leguminous plants:

Lupinus luteus (Yellow Lupin) : This species has been a notable source for the isolation of this compound and its glycosides. jst.go.jptandfonline.com

Lupinus polyphyllus×arboreus hybrid : Alongside Lupinus luteus, this hybrid has also been found to contain this compound. jst.go.jp

Cajanus cajan (Pigeon Pea) : Studies on the roots and leaves of this plant have resulted in the isolation of this compound. chemfaces.com

Phaseolus vulgaris (Common Bean) : This widely cultivated legume is another confirmed source of this compound. clockss.orgresearchgate.net

Phaseolus mungo (Black Gram) : Research has confirmed the presence of this compound in this legume. researchgate.net

Crotalaria lachnophora : This plant has been identified as a source from which this compound has been isolated. nih.gov

While primarily found in legumes, it's worth noting that this compound has also been reported in other organisms like Ficus nervosa and the fungus Cadophora gregata. nih.gov

Table 1: Leguminous Plant Sources of this compound

| Plant Species | Common Name | Family |

|---|---|---|

| Lupinus luteus | Yellow Lupin | Leguminosae |

| Lupinus polyphyllus×arboreus | N/A | Leguminosae |

| Cajanus cajan | Pigeon Pea | Leguminosae |

| Phaseolus vulgaris | Common Bean | Leguminosae |

| Phaseolus mungo | Black Gram | Leguminosae |

| Crotalaria lachnophora | N/A | Leguminosae |

Identification in Specific Plant Tissues and Organs

The accumulation of this compound is not uniform throughout the plant; it has been identified in various tissues and organs, often in response to stress.

Roots : The roots of Cajanus cajan and yellow lupine (Lupinus luteus) have been shown to contain this compound. chemfaces.comfrontierspartnerships.org In yellow lupine roots, the levels of this compound glucosides were observed to increase significantly in response to heavy metal stress. frontierspartnerships.org

Leaves : The leaves of Cajanus cajan are another plant part where this compound has been isolated. chemfaces.com In narrow-leaf lupin (Lupinus angustifolius), the synthesis of this compound was enhanced in the youngest leaves upon fungal infection. mdpi.comresearchgate.net

Seeds : In developing legumes of white lupin (Lupinus albus), this compound was a major component in the pods, while only trace amounts were found in the ripening seeds. tandfonline.com However, mature lupin seeds, which typically have very low levels, begin to biosynthesize isoflavones, including derivatives of this compound, upon soaking and germination. tandfonline.com

Whole Plant : In the case of Crotalaria lachnophora, this compound has been isolated from the whole plant.

Elicited Tissues : In common bean (Phaseolus vulgaris), the accumulation of this compound, along with other isoflavonoids, is often induced in response to elicitors, which are molecules that trigger a defense response in the plant. researchgate.netnih.gov Studies on common bean leaves have shown that while genistein (B1671435) levels increase in response to bacterial infection, this compound may not accumulate in pools because it is rapidly converted to the phytoalexin kievitone. apsnet.org

Table 2: Plant Tissues and Organs Containing this compound

| Plant Species | Tissue/Organ | Condition of Identification |

|---|---|---|

| Cajanus cajan | Roots, Leaves | Constitutive |

| Lupinus luteus | Roots | Constitutive, Induced by heavy metals |

| Lupinus albus | Pods | During development |

| Lupinus angustifolius | Leaves | Induced by fungal infection |

| Phaseolus vulgaris | Leaves, General Tissues | Induced by elicitors/pathogens |

| Crotalaria lachnophora | Whole Plant | Constitutive |

Biosynthetic Pathways and Precursors

This compound is biosynthetically derived from the isoflavone (B191592) genistein through a hydroxylation reaction. This conversion is a key step in the metabolic pathway of isoflavonoids in plants. The process involves the introduction of a hydroxyl group at the 2'-position of the B-ring of the genistein molecule.

This bioconversion has been successfully demonstrated in vitro using engineered microorganisms. For instance, the bioconversion of genistein to this compound has been achieved using yeast cells that have been genetically modified to express the necessary hydroxylating enzymes. chemfaces.comjmb.or.krnih.gov In these systems, genistein is supplied as a substrate, and the engineered yeast facilitates its conversion into this compound. chemfaces.comjmb.or.kr

The hydroxylation of genistein at the 2'-position is catalyzed by specific enzymes, primarily belonging to the cytochrome P450 superfamily.

Isoflavone 2'-hydroxylase (I2'H) : This is a key enzyme responsible for the 2'-hydroxylation of isoflavones, including genistein. wikipedia.orgnih.gov It is a type of monooxygenase that utilizes NADPH and molecular oxygen to introduce the hydroxyl group. wikipedia.org

Cytochrome P450 Enzymes : I2'H is a member of the cytochrome P450 family. Specifically, the enzyme encoded by the gene CYP81E1 from licorice (Glycyrrhiza echinata) has been identified as an isoflavone 2'-hydroxylase that can convert genistein to this compound. jmb.or.krnih.govwikipedia.org This enzyme, when expressed in yeast, effectively carries out this bioconversion. chemfaces.comjmb.or.krnih.govdbpia.co.kr Other cytochrome P450 enzymes from different organisms, including fungi and other plants, are also known to hydroxylate genistein at various positions, although the 2'-position is crucial for the biosynthesis of certain phytoalexins. nih.govcapes.gov.bracs.orgoup.com

This compound serves as a critical intermediate in the biosynthetic pathways of more complex isoflavonoid phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.

Kievitone Biosynthesis : One of the most significant roles of this compound is as a precursor in the biosynthesis of kievitone, a major phytoalexin in Phaseolus species. researchgate.netresearchgate.netmdpi.com The proposed pathway involves the hydroxylation of genistein to form this compound, which is then further converted to dalbergioidin (B157601) and subsequently to kievitone. researchgate.netresearchgate.netnih.gov This 5-hydroxyisoflavonoid pathway is a primary defense mechanism in these plants. researchgate.netmdpi.com

Other Phytoalexins : Beyond kievitone, this compound is implicated in the synthesis of other phytoalexins. For example, it is a precursor for phaseoluteone, another phytoalexin found in French bean (Phaseolus vulgaris). clockss.orgapsnet.org The biosynthesis of these defense compounds often involves a series of enzymatic reactions, including hydroxylation, prenylation, and cyclization, with this compound being a key branching point in the pathway. clockss.orgresearchgate.net The ability to produce these phytoalexins is directly linked to a plant's resistance to certain pathogens. mdpi.com

Enzymatic Systems Involved in Hydroxylation (e.g., Isoflavone 2'-hydroxylase, Cytochrome P450 Enzymes)

Environmental and Stress-Induced Biosynthesis

This compound is recognized as a phytoalexin, a class of antimicrobial compounds synthesized de novo by plants in response to pathogenic invasion. mdpi.comrsc.org Its accumulation is a defense mechanism observed in various legume species when challenged by fungal pathogens.

Research has shown that in lupine plants, infection by the fungus Colletotrichum lupini, the causative agent of anthracnose, leads to an enhanced accumulation of several isoflavonoids, including this compound. mdpi.com Studies on Lupinus angustifolius (narrow-leaf lupin) demonstrated that the synthesis of this compound and its derivative luteone (B191758) was notably enhanced in the leaves following infection with C. lupini. mdpi.com Similarly, experiments on Lupinus albus (white lupin) leaves infected with the fungus Pleiochaeta setosa showed a continuous increase in the concentration of this compound over a 72-hour period post-inoculation. researchgate.net

The response can be complex and tissue-specific. For instance, in embryo axes of yellow lupine (Lupinus luteus) infected with Fusarium oxysporum, the concentration of this compound itself was observed to decrease significantly, while its prenylated derivative, luteone, markedly increased, suggesting a rapid conversion to other defense compounds. nih.gov In common bean (Phaseolus vulgaris) cotyledons, this compound is one of the major phytoalexins induced upon treatment with elicitors like salicylic (B10762653) acid, which mimics a pathogenic attack. nih.gov

The following table presents research findings on the accumulation of this compound in the leaves of Lupinus albus after infection with a pathogen.

Table 1: Pathogen-Induced Accumulation of this compound in Lupinus albus Leaves

| Time After Inoculation (hours) | This compound Concentration (Relative Units*) |

|---|---|

| 0 | ~1.0 |

| 24 | ~2.5 |

| 48 | ~3.8 |

| 72 | ~4.2 |

Data are estimated from graphical representations in published research and presented in arbitrary units for comparative purposes. researchgate.net

Plants respond to abiotic stressors, such as the presence of toxic heavy metals, by activating specific metabolic pathways, including the synthesis of isoflavonoids. researchgate.net These compounds are thought to play a role in metal chelation and antioxidant defense, helping to mitigate cellular damage. orgprints.org

The most significant changes were observed for this compound glucoside and its malonylated forms. researchgate.net The accumulation of these specific compounds suggests a targeted response to heavy metal toxicity, potentially involving the glycosylation and malonylation of this compound to facilitate its transport and sequestration within the plant cell, likely in the vacuole. researchgate.net This mechanism may serve to detoxify the cytoplasm by sequestering the metal-isoflavonoid complexes. researchgate.net

The following table details the substantial increase in the concentration of this compound derivatives in Lupinus luteus roots upon exposure to cadmium and lead.

Table 2: Accumulation of this compound Derivatives in Lupinus luteus Roots Under Heavy Metal Stress

| Compound | Stressor (Concentration) | Fold Increase in Concentration (Compared to Control) |

|---|---|---|

| This compound glucoside | Cadmium (10 mg/L) | 36-fold |

| This compound glucoside | Lead (150 mg/L) | 219-fold |

| This compound 7-O-glucoside malonylated | Cadmium (10 mg/L) | 21-fold |

| This compound 7-O-glucoside malonylated | Lead (150 mg/L) | 85-fold |

Data sourced from Pawlak-Sprada et al. (2011). researchgate.net

Table 3: Compound PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5282074 |

| Genistein | 5280961 |

| Luteone | 5281797 |

| Wighteone | 5281814 |

| Cadmium | 23973 |

Advanced Methodologies for 2 Hydroxygenistein Synthesis and Production

Biotechnological Production Routes

Biotechnological production offers a promising avenue for synthesizing 2'-hydroxygenistein, often providing high regioselectivity under milder conditions than traditional chemical synthesis. mdpi.com These methods primarily involve the bioconversion of precursor molecules, such as genistein (B1671435), using whole-cell systems or isolated enzymes. semanticscholar.org

The core of microbial bioconversion is the use of microorganisms capable of performing specific chemical transformations. Both naturally occurring and, more commonly, genetically engineered microbes are employed as cellular factories. The primary precursor for this compound production is genistein, which is structurally modified by microbial enzymes. semanticscholar.orgnih.gov

Key enzymatic players in this conversion are cytochrome P450 (CYP) monooxygenases, which are heme-containing enzymes capable of catalyzing the ortho-hydroxylation of isoflavones. semanticscholar.orgnih.govmdpi.comnih.gov By introducing and expressing genes for specific hydroxylases in host organisms, scientists can direct the synthesis towards the desired 2'-hydroxylated product.

Yeast Systems: Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are robust and widely used hosts for this purpose. researchgate.netnih.govx-mol.net For instance, genistein has been successfully converted to this compound in yeast heterologously expressing isoflavone (B191592) 2'-hydroxylase (CYP81E1). jmb.or.krnih.gov In other work, engineered P. pastoris strains harboring a fusion gene of CYP57B3 from the fungus Aspergillus oryzae and a cytochrome P450 reductase (CPR) from S. cerevisiae have been developed to produce hydroxylated isoflavones. researchgate.netresearchgate.netjmb.or.kr

Bacterial and Fungal Systems: Besides yeast, other microorganisms have been explored. Genetically engineered Escherichia coli is a common bacterial host. koreascience.krsemanticscholar.org For example, recombinant E. coli expressing biphenyl-2,3-dioxygenase from Burkholderia sp. has been shown to hydroxylate the C-2' position of daidzein (B1669772), a related isoflavone. koreascience.kr Fungi, such as various Aspergillus species, are natural producers of enzymes that can hydroxylate genistein and are used in fermentation processes to generate these derivatives. semanticscholar.orgmdpi.com

Table 1: Examples of Microbial Systems for Isoflavone Hydroxylation

| Microorganism | Enzyme System | Precursor | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Yeast | Isoflavone 2'-hydroxylase (CYP81E1) | Genistein | This compound | Successful bioconversion of genistein to its 2'-hydroxylated form. | jmb.or.kr, nih.gov |

| Pichia pastoris (Engineered) | CYP57B3 (A. oryzae) fused with CPR (S. cerevisiae) | Genistein | 3'-Hydroxygenistein | Demonstrates the use of fusion enzymes in yeast for enhanced production. | researchgate.net, researchgate.net, jmb.or.kr |

| Saccharomyces cerevisiae (Engineered) | De novo pathway with multiple enzymes (IFS, CPR, etc.) | Glucose | 3'-Hydroxygenistein | Complete biosynthesis from a simple carbon source achieved through extensive metabolic engineering. | nih.gov, x-mol.net |

| E. coli (Recombinant) | Biphenyl-2,3-dioxygenase (Burkholderia sp.) | Daidzein | 2'-Hydroxydaidzein | Shows the utility of bacterial systems and non-CYP enzymes for 2'-hydroxylation. | koreascience.kr |

A significant challenge in biotechnological production is achieving commercially viable yields. Initial conversion rates can be low, necessitating process optimization and strain engineering. jmb.or.krkoreascience.kr

Process Parameter Optimization: Simple modifications to the reaction environment can lead to substantial improvements. In a yeast-based system for producing this compound, the bioconversion rate was more than doubled, from an initial 6% to 14%, by optimizing the reaction buffer to a potassium phosphate (B84403) buffer (pH 7.5) and adjusting the conversion time to an optimal 9 hours. jmb.or.krnih.gov

Metabolic and Strain Engineering: More advanced strategies involve modifying the genetic makeup of the production host.

Directed Evolution and Screening: A "periodic hydrogen peroxide-shocking" strategy has been applied to an engineered Pichia pastoris strain. researchgate.netresearchgate.net This method uses oxidative stress to select for mutant strains with enhanced antioxidant-producing capabilities. One resulting mutant produced 23.0 mg/L of 3'-hydroxygenistein, a 1.87-fold increase over the parent strain. researchgate.netresearchgate.netjmb.or.kr

De Novo Biosynthesis Pathway Engineering: A comprehensive approach involves engineering the entire metabolic pathway for de novo synthesis from a basic carbon source. In Saccharomyces cerevisiae, this has been achieved for 3'-hydroxygenistein by screening and combining the most effective enzymes (like 2-hydroxyisoflavanone (B8725905) synthase and cytochrome P450 reductase) from different sources, amplifying the rate-limiting enzymes, and boosting the availability of essential cofactors like heme. nih.govx-mol.net This multi-level optimization increased the titer of the precursor genistein to 44.55 mg/L. nih.govx-mol.net

Microbial Bioconversion Systems (e.g., Yeast, Genetically Engineered Microorganisms)

Chemoenzymatic and Synthetic Approaches

Chemical synthesis provides an alternative to biological methods, offering pathways to produce not only natural isoflavones but also novel derivatives. These methods often involve the construction of the core isoflavone skeleton from simpler chemical precursors.

Oxidative cyclization is a key strategy in isoflavone synthesis. This process typically involves the rearrangement of a chalcone (B49325) or flavanone (B1672756) intermediate to form the characteristic 3-phenylchromen-4-one core of isoflavones.

Using Thallium Reagents: One established method is the oxidative rearrangement of chalcones using reagents such as thallium(III) nitrate. scirp.org

Using Hypervalent Iodine: A 2,3-oxidative rearrangement of flavanones can be achieved using hypervalent iodine reagents to yield isoflavones. researchgate.net

Catalytic Systems: More modern and efficient approaches utilize catalytic systems. A one-pot, three-step tandem reaction involving dehydrogenation, oxidation, and oxidative cyclization has been developed using a Palladium/Copper (Pd/Cu) catalytic system to generate complex tetracyclic isoflavones. acs.orgnih.gov

The targeted synthesis of specific isoflavone structures, including those with ortho-hydroxylation, generally relies on building the molecule from a deoxybenzoin (B349326) (a chain-arylated acetophenone) intermediate. nih.gov This precursor already contains the basic carbon framework, and subsequent reactions create the heterocyclic chromone (B188151) ring.

The cyclization of appropriately substituted 2-hydroxy-deoxybenzoins is a common and versatile route. nih.govresearchgate.net For example, isoflavones can be synthesized by reacting a 2,4-dihydroxy-substituted deoxybenzoin with reagents like boron trifluoride-diethyl etherate (BF3∙Et2O) and dimethylformamide (DMF), which provide the final carbon atom needed to close the ring. scirp.org This foundational approach allows for the introduction of various substituents on the aromatic rings to produce a diverse range of polyhydroxyisoflavones. researchgate.net

Table 2: Chemical Synthesis Approaches for Isoflavones

| Methodology | Precursor Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Oxidative Rearrangement | Chalcone | Thallium(III) nitrate | scirp.org |

| Oxidative Rearrangement | Flavanone | Hypervalent iodine reagents | researchgate.net |

| Tandem Oxidative Cyclization | Various | Pd/Cu catalytic system | acs.org, nih.gov |

| Deoxybenzoin Cyclization | 2-Hydroxy-deoxybenzoin | BF3∙Et2O and DMF | scirp.org |

Molecular Mechanisms of Action of 2 Hydroxygenistein

Interactions with Cellular Receptors

Estrogen Receptor (ER) Agonism and Modulation (e.g., ERα, ERβ)

2'-Hydroxygenistein has been identified as a phytoestrogen that interacts with estrogen receptors (ERs). It acts as a full agonist for Estrogen Receptor α (ERα) d-nb.info. However, the introduction of a hydroxyl group at the 2' position significantly diminishes its binding affinity for ERα compared to its parent compound, genistein (B1671435). phytopharmajournal.com Specifically, the 2'-hydroxylation of genistein was found to reduce its potency by 19-fold in an ERα yeast screen, with an EC50 value of 6.1 μM for this compound compared to 0.32 μM for genistein. d-nb.info Despite this reduced affinity, it still demonstrates potent ER binding activity, superior to that of daidzein (B1669772). tandfonline.comtandfonline.com

While direct studies on the binding affinity of this compound to Estrogen Receptor β (ERβ) are not extensively detailed in the reviewed literature, the presence of a hydroxyl group at the 5-position suggests a potential for preferential binding to ERβ. phytopharmajournal.comresearchgate.net Genistein itself exhibits a significantly higher binding affinity for ERβ over ERα, a characteristic largely attributed to the OH-5 group. phytopharmajournal.comresearchgate.netsemanticscholar.org This suggests that this compound may also share this preference, potentially shifting the ERα/ERβ ratio towards ERβ dominance and thereby counteracting ERα-mediated cell proliferation. phytopharmajournal.com This is supported by findings that it may inhibit endometrial cell proliferation, a process largely mediated by ERα. phytopharmajournal.com

The estrogenic activity of this compound has been demonstrated in various studies. It was identified as a major estrogenic component in the extract of Eriosema laurentii using an ERα yeast screen. d-nb.infoebi.ac.uknih.gov In vivo studies have shown that it can induce a significant increase in uterine wet weight in ovariectomized animals, a classic indicator of estrogenic action. phytopharmajournal.com However, it did not appear to induce vaginal proliferation, stratification, and cornification at the tested doses. phytopharmajournal.com

| Compound | Receptor | Activity | EC50 / IC50 | Key Findings | Citation |

|---|---|---|---|---|---|

| This compound | ERα | Full Agonist | EC50: 6.1 μM | 19-fold lower potency than genistein. | d-nb.info |

| This compound | ER | Partial Agonist | IC50: 5.0 μM | Potent binding activity, superior to daidzein. | tandfonline.comtandfonline.com |

| Genistein | ERα | Full Agonist | EC50: 0.32 μM | High binding affinity. | d-nb.info |

| Genistein | ERβ | Agonist | ~30-40 fold higher affinity than for ERα. | Preferential binding to ERβ. | phytopharmajournal.comsemanticscholar.orgnih.gov |

| Daidzein | ER | Agonist | IC50: 26 μM | Lower binding activity than this compound. | tandfonline.comtandfonline.com |

Aryl Hydrocarbon Receptor (AhR) Agonistic Activity

This compound has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR). d-nb.infoebi.ac.uknih.gov This activity was discovered through testing on an AhR yeast screen. d-nb.infonih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. frontiersin.orggenecards.org Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XRE) in the DNA, initiating gene transcription. frontiersin.orgnih.gov

Interestingly, while this compound and lupinalbin A demonstrated AhR agonistic activity, the parent compound genistein was found to be inactive in the same assay. d-nb.infoebi.ac.uknih.gov This suggests that the structural modifications, such as the 2'-hydroxylation, are crucial for the AhR agonistic function of these isoflavones. These findings indicate that this compound is a key contributor to the AhR agonistic effects observed with extracts from plants like Eriosema laurentii. d-nb.infonih.gov

Androgen Receptor (AR) Interaction

Research indicates that this compound and its glucosides can interact with the Androgen Receptor (AR). tandfonline.comtandfonline.com Specifically, 2'-hydroxy genistein-7-O-glucoside has been identified as an androgen receptor antagonist. researchgate.net While the aglycone form, this compound, did not show significant binding activity against the AR at concentrations below 200 μM in one study tandfonline.comtandfonline.com, its glucosides demonstrated moderate anti-androgenic activities. tandfonline.comtandfonline.com These glucosides are hydrolyzed to this compound in the large intestine before absorption. tandfonline.comtandfonline.com The anti-androgenic effect is characterized by the inhibition of androgen-induced expression of prostate-specific antigen (PSA) mRNA in prostate adenocarcinoma cells. rsc.org

Modulation of Signaling Pathways

Effects on MAPK Signaling Pathway (e.g., KSR1 Interaction)

This compound has been found to interact with the Kinase Suppressor of Ras 1 (KSR1), a key scaffolding protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov KSR1 facilitates the assembly of the Raf-MEK-ERK kinase cascade, which plays a crucial role in cellular proliferation. nih.govnih.govdoaj.org

Docking studies have revealed that this compound can occupy the Raf binding site on the C1 domain of KSR1. nih.gov This interaction is significant as ligands that can antagonize KSR1 scaffold activity are being investigated for their potential to interrupt the MAPK signaling pathway. nih.gov The validation of the molecular docking showed a root-mean-square deviation (RMSD) of 1.7430Å between the native and re-docked conformations of this compound, confirming the reliability of the docking calculations. nih.gov

Influence on Cell Cycle Regulation (e.g., G2-M Arrest, Cyclin-Dependent Kinase Inhibition)

While direct studies on this compound's effect on the cell cycle are limited, its parent compound, genistein, is well-documented to induce cell cycle arrest at the G2/M phase in various cancer cell lines. nih.govnih.gov This arrest is often associated with the modulation of key regulatory proteins. For instance, genistein has been shown to downregulate cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for the G2 to M phase transition. mdpi.com It can also induce the expression of cyclin-dependent kinase inhibitors like p21. nih.govmdpi.com Given that this compound has demonstrated greater antiproliferative effects than genistein in some cancer cell lines jmb.or.kr, it is plausible that it exerts its effects through similar or even more potent modulation of cell cycle regulatory proteins, potentially leading to G2-M arrest.

Regulation of Inflammatory Mediators (e.g., iNOS, COX-2 mRNA Expression)

This compound, also known as 3'-hydroxygenistein or orobol (B192016), has demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways. Research indicates that this isoflavone (B191592) can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the messenger RNA (mRNA) level. semanticscholar.orgmdpi.com The overexpression of iNOS and COX-2 is a hallmark of inflammatory processes, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. koreamed.orgnih.govbiomolther.org

Studies have shown that by suppressing the transcription of iNOS and COX-2 genes, this compound effectively reduces the inflammatory response. This mechanism of action supports the traditional use of plants containing this compound for treating conditions with an inflammatory basis. semanticscholar.orgmdpi.com The regulation of these pro-inflammatory enzymes is a critical target for anti-inflammatory therapies, and the ability of this compound to inhibit their expression highlights its potential as a natural anti-inflammatory agent. semanticscholar.orgnih.gov

Enzymatic Inhibition and Activation

Alpha-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. tandfonline.comtandfonline.com This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. The inhibition of alpha-glucosidase can slow down carbohydrate absorption, leading to a reduced postprandial glucose spike.

In a comparative study, this compound exhibited significant alpha-glucosidase inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 11 μM. tandfonline.comtandfonline.com This potency was found to be comparable to that of genistein (IC50 of 8.1 μM) and superior to daidzein (IC50 of 26 μM). tandfonline.com For comparison, acarbose, a commonly used anti-diabetic drug that functions as an alpha-glucosidase inhibitor, has a reported IC50 value of 214.50 μM in some studies. rsc.org

The table below summarizes the α-glucosidase inhibitory activities of this compound and related isoflavones.

| Compound | IC50 (μM) |

| This compound | 11 tandfonline.comtandfonline.com |

| Genistein | 8.1 tandfonline.com |

| Daidzein | 26 tandfonline.com |

| Acarbose (Reference) | 214.50 rsc.org |

This table presents IC50 values for the inhibition of yeast α-glucosidase.

Tyrosinase Inhibitory Activities

This compound has been investigated for its ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610). mdpi.com Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin production pathway. nih.gov Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Studies have demonstrated that this compound and its glycoside derivatives possess tyrosinase inhibitory activity. For instance, 2′-hydroxygenistein-7-O-gentiobioside was identified as a competitive inhibitor of tyrosinase with an IC50 value of 50.0 ± 3.7 µM. nih.gov In another study, this compound itself was found to inhibit tyrosinase in a time-dependent manner, and pre-incubation with the enzyme enhanced its inhibitory effect, resulting in an IC50 value of 13.2 ± 1.0 µM. mdpi.com This activity was more potent than its parent compound, genistein, which shows very low inhibitory activity. nih.gov The positive control, kojic acid, is a well-known tyrosinase inhibitor. mdpi.comnih.gov

The table below shows the tyrosinase inhibitory activities of this compound and a related compound.

| Compound | IC50 (μM) | Inhibition Type |

| This compound | 13.2 ± 1.0 (with pre-incubation) mdpi.com | Time-dependent |

| This compound-7-O-gentiobioside | 50.0 ± 3.7 nih.gov | Competitive |

| Kojic Acid (Reference) | >13.2 (less potent than pre-incubated this compound) mdpi.com | Competitive nih.gov |

This table presents IC50 values for the inhibition of mushroom tyrosinase.

Soluble Epoxide Hydrolase Inhibitory Activities

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). mdpi.com The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with various biological functions, including anti-inflammatory and vasodilatory effects. mdpi.comopnme.comnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, which is a therapeutic strategy for conditions like hypertension and inflammation. nih.govnih.gov

In a study of compounds isolated from Apios americana, this compound was found to inhibit sEH in a mixed-type manner. mdpi.com The inhibition constant (Ki), which represents the concentration required to produce half-maximum inhibition, was determined to be 14.5 ± 1.5 μM. mdpi.com This finding indicates that this compound can effectively interact with and inhibit the sEH enzyme, suggesting its potential role in modulating cardiovascular and inflammatory processes. mdpi.com

| Compound | Inhibition Type | Ki (μM) |

| This compound | Mixed mdpi.com | 14.5 ± 1.5 mdpi.com |

This table presents the inhibition constant (Ki) for the inhibition of soluble epoxide hydrolase.

Inhibition of Peroxidase-Catalyzed Lignin (B12514952) Biosynthesis

Research suggests that this compound and its glucosides can act as inhibitors of lignin biosynthesis. frontierspartnerships.orgresearchgate.net Lignin is a complex polymer deposited in the cell walls of many plants, providing structural support and rigidity. The biosynthesis of lignin involves the peroxidase-catalyzed oxidation of monolignols, such as coniferyl alcohol. frontierspartnerships.orgbibliotekanauki.pl

Studies on yellow lupine (Lupinus luteus) have shown that exposure to heavy metals like cadmium and lead leads to a significant increase in the accumulation of this compound glucoside and its malonylated derivatives. frontierspartnerships.orgbibliotekanauki.pl It has been proposed that, similar to genistein, this compound can inhibit the peroxidase-catalyzed oxidation of coniferyl alcohol, which is a critical step in the formation of lignin. frontierspartnerships.org This inhibitory effect on lignin synthesis may be part of the plant's defense response, redirecting metabolic resources from the phenylpropanoid pathway towards the production of other secondary metabolites, such as isoflavonoids, under stress conditions. frontierspartnerships.orgresearchgate.net

HIV-1 Integrase Inhibitory Activity

This compound has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. semanticscholar.orgmdpi.comjmb.or.kr This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a chronic infection. nih.gov Therefore, inhibitors of HIV-1 integrase are a key class of antiretroviral drugs.

Studies on substances isolated from the plant Eclipta prostrata identified this compound (orobol) as having significant HIV-1 integrase inhibitory activity. semanticscholar.orgmdpi.comjmb.or.kr This finding supports the traditional use of this plant in some cultures for treating AIDS-related symptoms and highlights the potential of this compound as a scaffold for the development of new anti-HIV agents. semanticscholar.orgmdpi.com

Mechanisms of Antioxidant Activity

The antioxidant capabilities of this compound are a significant aspect of its biological activity. These properties are largely attributed to its specific chemical structure, which facilitates various mechanisms to neutralize reactive oxygen species (ROS) and other free radicals. The introduction of a hydroxyl group at the 2'-position of the B-ring on the parent compound, genistein, markedly enhances its antioxidant potential. This enhancement is observable through several standard antioxidant assays and is rooted in the compound's molecular configuration.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

This compound demonstrates potent radical scavenging activity, a key measure of antioxidant efficacy. This has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. jmb.or.kr

In comparative studies, this compound shows substantially higher activity than its precursor, genistein. jmb.or.kr For instance, in a DPPH assay, this compound exhibited significant, concentration-dependent radical scavenging, with inhibition ranging from 13.9% to 50.9% at concentrations from 5 µg/mL to 50 µg/mL. jmb.or.kr In stark contrast, genistein showed almost negligible inhibition (0.9% to 1.1%) at the same concentrations. jmb.or.kr

The superior antioxidant capacity of this compound is also evident in the ABTS assay. It has been shown to possess greater ABTS radical scavenging activity than both genistein and the well-known antioxidant, vitamin C, with all compounds showing concentration-dependent effects. jmb.or.kr This strong performance in both DPPH and ABTS assays underscores the compound's effectiveness as a free radical scavenger. jmb.or.kr

Table 1: Comparative Radical Scavenging Activity of this compound and Genistein Data sourced from a study evaluating the compounds at concentrations ranging from 5 µg/mL to 50 µg/mL. jmb.or.kr

| Compound | Assay | Concentration Range (µg/mL) | Inhibition Range (%) | Key Finding |

| This compound | DPPH | 5 - 50 | 13.9 - 50.9 | Significant, dose-dependent scavenging |

| Genistein | DPPH | 5 - 50 | 0.9 - 1.1 | Very weak scavenging activity |

| This compound | ABTS | Not specified | Not specified | Greater activity than genistein and vitamin C |

| Genistein | ABTS | Not specified | Not specified | Less active than this compound |

Role of Ortho-Dihydroxyl Groups in Antioxidant Potential

The enhanced antioxidant and free radical-scavenging activities of this compound are fundamentally linked to the presence of an ortho-dihydroxyl group on its B-ring. semanticscholar.orgbiomolther.org This structural feature, created by the addition of the 2'-hydroxyl group to genistein's existing 4'-hydroxyl group, is a critical determinant of its heightened potency. semanticscholar.org

The ortho-dihydroxyl configuration (also known as a catechol group) significantly increases the molecule's ability to stabilize and delocalize the unpaired electron of a radical species. This structure is known to improve activities such as metal chelation and free radical scavenging. The two adjacent hydroxyl groups can readily donate hydrogen atoms to free radicals, and the resulting phenoxyl radical is stabilized through resonance, with the electron delocalized across the aromatic ring system. This stability makes the molecule a more effective antioxidant. The principle that increasing the number of hydroxyl groups on the isoflavone structure is essential for elevating antioxidant activity is well-supported. jmb.or.kr For related isoflavones, the presence of ortho-dihydroxy groups has been identified as playing a key role in their physiological activity, including antioxidant effects. biomolther.org

Hydrogen Atom Transfer (HAT) Mechanism Considerations

The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is often through hydrogen atom transfer (HAT). ni.ac.rsresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby quenching the radical's reactivity. ni.ac.rsacs.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.

The superior radical scavenging observed in DPPH and ABTS assays is indicative of a proficient HAT capability. core.ac.uk The introduction of the 2'-hydroxyl group in this compound creates the ortho-dihydroxyl structure, which lowers the BDE of the phenolic hydrogens compared to those in genistein. This makes this compound a more potent hydrogen donor. jmb.or.kr After donating a hydrogen atom, the resulting radical form of this compound is more stable due to the electron-donating effect of the adjacent hydroxyl group and the increased potential for electron delocalization, further enhancing its antioxidant function. Phytoestrogens like genistein are known to scavenge free radicals by donating hydrogen atoms from their phenolic hydroxyl groups to form more stable aryloxyl (ArO•) radicals. acs.org The structural modification in this compound optimizes this fundamental antioxidant mechanism.

Pharmacological Activities and Therapeutic Potential of 2 Hydroxygenistein

Anticancer and Antiproliferative Effects

2'-Hydroxygenistein, an isoflavone (B191592) derived from the hydroxylation of genistein (B1671435), has demonstrated notable anticancer and antiproliferative properties in various studies. Its potential as a cancer-fighting agent is attributed to its enhanced biological activities compared to its precursor, genistein.

In Vitro Studies on Cancer Cell Lines (e.g., MCF-7 Human Breast Cancer Cells)

Research has consistently shown that this compound exhibits significant antiproliferative effects on cancer cell lines, particularly the MCF-7 human breast cancer cell line. chemfaces.comjmb.or.krnih.gov Studies have indicated that the 2'-hydroxylation of genistein enhances its cytotoxic and antioxidant activities in these cells. chemfaces.comkoreascience.krdbpia.co.kr

A study involving the bioconversion of genistein to this compound (2'-HG) revealed that 2'-HG had greater antiproliferative effects on MCF-7 cells than genistein. jmb.or.krnih.gov At a concentration of 2 µg/ml, 2'-HG was found to decrease cell viability twice as much as genistein. jmb.or.kr The viability of MCF-7 cells treated with 2'-HG also showed a significant decrease with longer exposure times, suggesting a potent antiproliferative effect. jmb.or.kr

The following table summarizes the comparative effects of this compound and Genistein on MCF-7 cell viability at different concentrations:

| Concentration | Genistein Cell Viability | This compound Cell Viability |

| 0.5 µg/ml | 86.9% | 83.5% |

| 1 µg/ml | 73.9% | 53% |

| 2 µg/ml | 36.9% | 16% |

Data sourced from a study on the antiproliferative activities of this compound in MCF-7 cells. jmb.or.kr

These findings suggest that the introduction of a hydroxyl group at the 2' position of genistein significantly boosts its anticancer potential, making it a promising candidate for further investigation in cancer therapy. jmb.or.krnih.gov

Preclinical Investigations in Xenograft Models

While direct xenograft studies specifically using this compound are not extensively detailed in the provided search results, the broader context of isoflavone and genistein research in such models provides a foundation for its potential efficacy. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical cancer research. wuxibiology.comcrownbio.comaltogenlabs.com These models allow for the in vivo evaluation of a compound's antitumor effects. crownbio.comfrontiersin.org

For instance, studies on the parent compound, genistein, have utilized xenograft models to demonstrate its ability to increase the radiosensitivity of tumor cells. mdpi.com Other ortho-hydroxylated isoflavones, such as 6-hydroxydaidzein, have been shown to significantly decrease tumor growth in HCT-116 human colon cancer xenograft models. semanticscholar.org These findings with structurally related compounds suggest that this compound would likely exhibit significant antitumor activity in similar preclinical xenograft investigations.

Impact on Tumorigenic Processes

This compound is believed to influence several key processes involved in tumorigenesis. Its antiproliferative action, as demonstrated in MCF-7 cells, is a primary mechanism. jmb.or.krnih.gov This inhibition of cell proliferation is a critical step in halting tumor growth.

Furthermore, the parent compound, genistein, has been shown to modulate various signaling pathways involved in cancer progression. For example, it can induce cell cycle arrest at the G2/M phase and modulate apoptosis in tumor cells. mdpi.com Genistein also affects the tumor microenvironment by regulating the expression of inflammatory molecules. mdpi.com Given that 2'-hydroxylation enhances the biological activity of genistein, it is plausible that this compound exerts even more potent effects on these tumorigenic processes. jmb.or.krnih.gov

Studies on other hydroxylated isoflavones have revealed their ability to induce cell cycle arrest and suppress the growth of cancer cells. semanticscholar.org For example, 3'-hydroxygenistein has been found to induce G2-M cell cycle arrest in T47D tumorigenic breast epithelial cells through oxidative DNA damage and activation of the p53 pathway. semanticscholar.org These mechanisms, observed in closely related compounds, provide a strong indication of the potential pathways through which this compound may inhibit tumorigenesis.

Antimicrobial and Antifungal Properties

This compound has demonstrated significant antimicrobial and antifungal activities, suggesting its potential as a natural agent to combat various pathogens.

Activity Against Bacterial Pathogens

The 2'-hydroxylation of isoflavones has been shown to increase their antimicrobial activity. jmb.or.kr While specific studies detailing the broad-spectrum antibacterial activity of this compound are emerging, its parent compound, genistein, has been investigated for its effects against periodontal pathogens like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans. chosunobr.org Genistein was found to inhibit the growth of these bacteria at micromolar concentrations. chosunobr.org Given the enhanced bioactivity of this compound, it is expected to exhibit potent antibacterial properties. jmb.or.kr Compounds isolated alongside this compound from certain plants have also shown activity against human pathogenic bacteria. scispace.com

Inhibition of Fungal Growth

This compound possesses inherent antifungal activity. chemfaces.combiocrick.com Research has shown that the dimerization of this compound leads to a remarkable increase in its antifungal effects. chemfaces.comnih.gov This suggests that both the monomeric and dimeric forms of the compound are effective against fungal pathogens.

Studies have identified this compound as one of the major phytoalexins induced in common bean cotyledons in response to elicitors like salicylic (B10762653) acid, contributing to the plant's defense against fungal pathogens such as Colletotrichum lindemuthianum. mdpi.com The parent compound, genistein, has also been shown to inhibit the growth of the phytopathogenic fungus Valsa mali, which causes apple Valsa canker. nih.gov Genistein was found to disrupt the fungal cell structure, leading to mycelial contraction and collapse. nih.gov It is hypothesized that genistein exerts its antifungal effect through ROS-mediated lipid peroxidation. nih.gov Considering the enhanced bioactivity of this compound, it is likely to have similar or even more potent antifungal mechanisms.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated notable anti-inflammatory and immunomodulatory properties in preclinical studies. These effects are attributed to its ability to modulate key cellular processes involved in the inflammatory response.

Suppression of Pro-inflammatory Cytokines

Isoflavones, as a class of compounds, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.com Genistein, the parent compound of this compound, has been shown to suppress various pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govjcpres.com This is often achieved through the inhibition of signaling pathways such as nuclear factor kappa-B (NF-κB). nih.govnih.gov While direct studies on this compound's effect on specific cytokine profiles are limited, its structural similarity to genistein suggests it may share similar mechanisms for suppressing pro-inflammatory mediators, potentially making it a valuable agent for inflammatory conditions. biocrick.combiocrick.com

Inhibition of Beta-Glucuronidase and Lysozyme (B549824) Release from Neutrophils

Research has shown that this compound can significantly inhibit the release of β-glucuronidase and lysozyme from rat neutrophils. chemfaces.comnih.gov In one study, this compound, isolated from Crotalaria pallida, displayed concentration-dependent inhibitory effects on the release of these enzymes when stimulated by f-Met-Leu-Phe/cytochalasin B. nih.gov The IC₅₀ values for the inhibition of β-glucuronidase and lysozyme release were 17.7+/-1.9 µM and 9.7+/-3.5 µM, respectively. nih.gov This indicates a direct modulatory effect on neutrophil degranulation, a key event in the inflammatory cascade.

| Enzyme Release Inhibition by this compound | IC₅₀ (µM) |

| β-Glucuronidase | 17.7 ± 1.9 |

| Lysozyme | 9.7 ± 3.5 |

Endocrine Modulation and Related Effects

As a phytoestrogen, this compound exhibits complex interactions with the endocrine system, demonstrating both estrogenic and antiestrogenic properties that can influence hormone-sensitive tissues.

Estrogenic and Antiestrogenic Activities

This compound, like its parent compound genistein, is classified as a phytoestrogen due to its structural similarity to mammalian estrogens, allowing it to bind to estrogen receptors (ERs). nih.govwur.nl It has been shown to bind to both ERα and ERβ. wur.nl Studies have demonstrated that this compound can act as a partial estrogen agonist, meaning it can mimic the effects of estrogen, but to a lesser degree. psu.edutandfonline.com For instance, it has been shown to enhance the growth of ER-positive MCF-7 breast cancer cells at certain concentrations. tandfonline.com

Conversely, this compound can also exhibit antiestrogenic activity. psu.edujmb.or.kr In the presence of estradiol, it can act as an antagonist, inhibiting the growth-promoting effects of the natural hormone. tandfonline.com This dual activity is a hallmark of selective estrogen receptor modulators (SERMs). psu.edu The 2'-hydroxylation of genistein appears to enhance its antiproliferative activity in MCF-7 cells compared to genistein itself. jmb.or.kr Research indicates that this compound has a potent ER binding activity with an IC₅₀ of 5.0 µM, which is stronger than that of daidzein (B1669772). tandfonline.com

Impact on Uterine and Endometrial Physiology

The estrogenic and antiestrogenic properties of this compound have direct implications for uterine and endometrial physiology. In a 3-day uterotrophic assay in ovariectomized rats, daily subcutaneous administration of this compound led to a significant increase in uterine wet weight at doses of 2 and 8 mg/kg/day. phytopharmajournal.comresearchgate.netphytopharmajournal.com This uterotrophic effect is a classic indicator of estrogenic activity.

However, the same study revealed that this compound reduced uterine epithelial height at all tested doses, suggesting an anti-proliferative effect on the endometrium. phytopharmajournal.comresearchgate.netphytopharmajournal.com This is in contrast to the proliferative effects often seen with estradiol. phytopharmajournal.com This seemingly contradictory result may be explained by the compound's potential preferential binding to ERβ or its ability to shift the ERα/ERβ ratio towards ERβ dominance, which is associated with anti-proliferative effects in the uterus. phytopharmajournal.com Interestingly, no significant changes were observed in vaginal epithelial height, indicating a tissue-specific effect. phytopharmajournal.comresearchgate.netphytopharmajournal.com These findings suggest that this compound might have a protective, anti-proliferative role in the endometrium, a significant area of interest given the concerns about endometrial hyperplasia. phytopharmajournal.comresearchgate.net

Metabolic and Other Bioactivities

Antidiabetic Potential

This compound has demonstrated notable potential as an antidiabetic agent, primarily through its inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

α-Glucosidase Inhibition α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This compound has been identified as an α-glucosidase inhibitor. chemicalbook.com

In a study evaluating unique isoflavones from the tuber of Apios americana Medik, this compound was found to possess moderate α-glucosidase inhibitory activity. tandfonline.comtandfonline.com The inhibitory concentration (IC50) was determined to be 11 μM, which was comparable to its parent compound, genistein (IC50 of 8.1 μM). tandfonline.com Another study also reported that this compound showed moderate inhibitory activity against α-glucosidase. capes.gov.brresearchgate.net This bioactivity highlights its potential utility as an agent for managing hyperglycemia. chemicalbook.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. nih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Therefore, inhibiting PTP1B is a significant therapeutic strategy for treating type 2 diabetes and insulin resistance. nih.gov

Research has shown that this compound effectively inhibits PTP1B. In one study, it displayed an IC50 value of 23.02 μM against PTP1B. nih.gov Another investigation into natural products as 17β-Hydroxysteroid Dehydrogenase Type 2 inhibitors also noted that this compound exhibited significant PTP1B inhibitory activity. acs.org

Inhibitory Activity of this compound on Diabetes-Related Enzymes

| Enzyme Target | Reported IC50 (μM) | Source |

|---|---|---|

| α-Glucosidase | 11 | tandfonline.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 23.02 | nih.gov |

Antimelanogenesis Activity

This compound has been investigated for its ability to inhibit melanogenesis, the process of melanin (B1238610) production. Its primary mechanism of action in this context is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govrsc.org Tyrosinase catalyzes the initial steps of converting tyrosine to melanin pigments. science.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and dermatology. rsc.org

Studies have identified this compound and its glycosides as tyrosinase inhibitors. nih.gov For instance, this compound-7-O-gentibioside, isolated from Apios americana, was identified as a competitive inhibitor of tyrosinase with an IC50 value of 50.0 ± 3.7 µM and a Ki value of 44.2 ± 1.7 µM. nih.gov Another report noted that while this compound itself showed some inhibitory effect (31.2% inhibition at a tested concentration), its activity could be influenced by substitutions on its core structure. tandfonline.com The aglycone form, this compound, is generally considered a potential agent for inhibiting melanin production. semanticscholar.orgnih.gov

Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound | Reported IC50 (μM) | Inhibition Type | Source |

|---|---|---|---|

| This compound-7-O-gentibioside | 50.0 ± 3.7 | Competitive | nih.gov |

Neuroprotective Effects

The neuroprotective potential of isoflavones is an area of growing interest, with research often focusing on mechanisms like antioxidant activity, anti-neuroinflammatory effects, and inhibition of enzymes such as monoamine oxidases (MAOs). biomolther.orgdergipark.org.tr MAOs are enzymes that break down neurotransmitters like serotonin, dopamine, and norepinephrine; their inhibition can help manage neurological disorders such as Parkinson's disease and depression. mayoclinic.orgwikipedia.org

While related isoflavones have shown neuroprotective properties, direct research specifically investigating the neuroprotective effects of this compound is limited in the current scientific literature. For example, the parent compound genistein has been identified as a reversible inhibitor of both MAO-A and MAO-B. nih.govnih.gov Furthermore, other hydroxylated derivatives of genistein, such as 6-hydroxygenistein, have been shown to protect against hypoxia-induced neuronal injury by reducing oxidative stress and inflammation. nih.gov Similarly, other daidzein metabolites have demonstrated antineuroinflammatory properties in microglial cells. biomolther.org

Although these findings in closely related compounds suggest that this compound could potentially possess neuroprotective activities, further studies are required to directly evaluate its effects on neuronal cells and its specific mechanisms of action, such as MAO inhibition or anti-inflammatory pathways.

Structure Activity Relationship Studies of 2 Hydroxygenistein

Impact of 2'-Hydroxylation on Biological Activity Compared to Parent Compounds

2'-Hydroxygenistein is a hydroxyisoflavone that is structurally a derivative of genistein (B1671435), its parent compound, featuring an additional hydroxyl group at the 2' position on the B-ring. nih.gov This seemingly minor modification—the introduction of a hydroxyl group ortho to the B-ring's connection to the chromone (B188151) core—has been shown to significantly enhance several of its biological activities. jmb.or.krnih.gov

Enhanced Antioxidant and Antiproliferative Activities: Research demonstrates that the 2'-hydroxylation of genistein markedly improves its antioxidant and antiproliferative properties. nih.govnyu.edu In studies comparing the two compounds, this compound exhibited substantially higher antioxidant activity against DPPH (1,1-diphenyl-2-picryl hydrazine) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radicals than genistein. jmb.or.krnih.govchemfaces.com While genistein showed very weak DPPH radical scavenging, this compound displayed significant, concentration-dependent inhibition. jmb.or.kr Furthermore, its ABTS radical scavenging capacity was found to be greater than both genistein and the benchmark antioxidant, vitamin C. jmb.or.kr

This enhanced activity extends to its effects on cancer cells. This compound has greater antiproliferative effects on MCF-7 human breast cancer cells compared to genistein. jmb.or.krchemfaces.com At a concentration of 2 µg/ml, this compound was observed to decrease cancer cell viability by twice as much as its parent compound. jmb.or.kr These findings suggest that the 2'-hydroxylation is a critical modification for augmenting the cytotoxic and antioxidant potential of the genistein scaffold. jmb.or.krnih.gov

Other Biological Activities: The 2'-hydroxyl group also appears to be important for other bioactivities. Studies have indicated that 2'-hydroxylation can increase the antimicrobial activity of phytoestrogenic isoflavonoids. jmb.or.kr Additionally, this compound has been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, indicating anti-inflammatory potential. chemfaces.com

Table 1: Comparative Biological Activity of this compound and Genistein

| Activity | This compound | Genistein (Parent Compound) | Reference |

|---|---|---|---|

| Antiproliferative Effect (MCF-7 cells) | Higher | Lower | jmb.or.krnih.govchemfaces.com |

| DPPH Radical Scavenging | Significant (13.9-50.9% inhibition) | Very Weak (0.9-1.1% inhibition) | jmb.or.kr |

| ABTS Radical Scavenging | Higher | Lower | jmb.or.krnih.gov |

| Antimicrobial Activity | Enhanced by 2'-hydroxylation | Base activity | jmb.or.kr |

Comparative Analysis with Related Isoflavonoids and Derivatives

When compared to other related isoflavonoids, this compound exhibits a unique profile of activity, underscoring the importance of the specific hydroxylation pattern on the isoflavone (B191592) skeleton.

Estrogenic and Receptor Binding Activity: In a comparative study, this compound demonstrated potent estrogen receptor (ER) binding activity with an IC₅₀ value of 5.0 μM. tandfonline.comtandfonline.com This binding affinity was notably superior to that of daidzein (B1669772) (IC₅₀ of 26 μM). tandfonline.comtandfonline.com Along with genistein and lupinalbin A, this compound has been identified as a major estrogenic compound in Eriosema laurentii. ebi.ac.uk Interestingly, it was also found to possess aryl hydrocarbon receptor (AhR) agonistic activity, an effect not observed with its parent, genistein. ebi.ac.uk Like genistein and daidzein, this compound functions as a partial estrogen agonist. tandfonline.com

α-Glucosidase Inhibitory Activity: this compound also shows potent α-glucosidase inhibitory activity, which is relevant for metabolic regulation. Its inhibitory concentration (IC₅₀) was measured at 11 μM, which is comparable to that of genistein (IC₅₀ of 8.1 μM) and significantly more potent than many other isoflavone derivatives. tandfonline.com

Comparison with Prenylated Derivatives: The addition of other functional groups to the this compound structure further modifies its activity. For instance, 2'-hydroxylupalbigenin (B600485), a prenylated derivative of this compound, was found to be more effective at reducing the in-vitro growth rate of the bacterium Rhizobium loti than this compound itself, indicating that prenylation can enhance specific antimicrobial activities. apsnet.org

Table 2: Comparative IC₅₀ Values of this compound and Related Isoflavonoids

| Compound | Estrogen Receptor (ER) Binding (IC₅₀ µM) | α-Glucosidase Inhibition (IC₅₀ µM) | Reference |

|---|---|---|---|

| This compound | 5.0 | 11 | tandfonline.comtandfonline.com |

| Genistein | 0.75 | 8.1 | tandfonline.comtandfonline.com |

| Daidzein | 26 | 60 | tandfonline.comtandfonline.com |

| Barpisoflavone A | 87.5 | 100 | tandfonline.comtandfonline.com |

Influence of Substituents and Derivatives on Activity Profiles

The bioactivity of this compound can be further modulated by the formation of more complex derivatives, such as dimers and glycosides.

Dimerization: A significant increase in antifungal activity is observed when this compound undergoes dimerization. chemfaces.com Two novel isoflavonoid (B1168493) dimers, lupinalbisone A and lupinalbisone B, have been isolated from the roots of Lupinus albus and are presumed to originate from this compound. nih.gov The enzymatic formation of these dimers using horseradish peroxidase with this compound as the substrate has been demonstrated, confirming this pathway. nih.govtandfonline.com This dimerization represents a key structural modification that dramatically enhances its fungitoxic properties. tandfonline.com

Prenylation and Other Substitutions: As previously noted, the addition of a prenyl group to form compounds like 2'-hydroxylupalbigenin enhances antibacterial activity. apsnet.org The introduction of a dimethylpyran ring, another form of prenylation, has also been shown to significantly improve the anticancer activity of related flavonoids. nih.gov While not studied directly on this compound, modifications on the B-ring of other isoflavones, such as the addition of methoxy (B1213986) (OMe) or dimethylamine (B145610) (NMe₂) groups, have resulted in a threefold increase in α-glucosidase inhibitory activity, highlighting the B-ring as a key site for synthetic modification to enhance bioactivity. mdpi.com

Glycosylation: Like many flavonoids, this compound can exist as a glycoside, such as this compound 7-O-glucoside. tandfonline.comnih.gov In plants, isoflavones are often stored in this inactive, water-soluble form. tandfonline.com These glycosides typically must be hydrolyzed into their aglycone (non-sugar) form, such as this compound, by enzymes in the digestive tract before they can be absorbed and exert their biological effects. tandfonline.com

Stereochemical Considerations and Functional Outcomes

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—can play a critical role in the functional outcomes of bioactive compounds by influencing how they interact with biological targets like enzymes and receptors.

This compound itself is an achiral molecule, meaning it does not have a stereocenter and is not optically active. ncats.io Therefore, it exists as a single, non-superimposable mirror image.

However, the stereochemistry of its derivatives is a crucial factor in their activity. For example, the relative stereochemistry of the dimeric derivatives, lupinalbisone A and B, was a key aspect of their structural elucidation. nih.gov Similarly, the reduced derivative 2'-hydroxydihydrodaidzein (B1199419) was found to possess a specific 3R stereochemistry. biocrick.com

The importance of three-dimensional structure is a recurring theme in flavonoid research. In some contexts, the feeding deterrent activity of isoflavonoids has been linked to a specific nonplanar molecular shape and the spatial arrangement of polar and lipophilic groups. openagrar.de In another example, the specific stereochemistry of a sugar unit attached to an isoflavone was found to be essential for its α-glucosidase inhibitory activity. mdpi.com Although this compound is achiral, the stereochemical properties of its metabolites and derivatives are critical determinants of their ultimate biological function.

Advanced Analytical and Computational Approaches in 2 Hydroxygenistein Research

Spectroscopic and Chromatographic Characterization Techniques

The precise characterization of 2'-hydroxygenistein is fundamental to understanding its properties and potential applications. Spectroscopic and chromatographic techniques are the cornerstones of this process, providing detailed information on its structure, purity, and concentration in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional NMR techniques are employed to determine the precise arrangement of atoms within the molecule.

In a study involving the preparation of unique isoflavones from Apios americana Medik, the structure of this compound was confirmed using ¹H NMR spectral analysis. tandfonline.com The characteristic proton signals observed in the ¹H NMR spectrum provide a unique fingerprint of the molecule. For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the protons on the aromatic rings. tandfonline.com Key signals include a doublet at δ 6.30 ppm for the H-6 proton, a doublet at δ 6.12 ppm for the H-8 proton, a doublet of doublets at δ 6.42 ppm for the H-5' proton, a doublet at δ 6.45 ppm for the H-3' proton, a doublet at δ 7.02 ppm for the H-6' proton, and a singlet at δ 7.80 ppm for the H-2 proton. tandfonline.com These specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the structure of this compound. Furthermore, ¹³C NMR data, available in public databases like PubChem, provides complementary information on the carbon skeleton of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and highly sensitive technique used for the identification and quantification of this compound in complex mixtures. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS has been instrumental in identifying this compound in various biological and botanical samples. For example, a study on the bioconversion of genistein (B1671435) utilized liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) to identify the monohydroxylated product as this compound. jmb.or.kr The mass spectrum provides the molecular weight of the compound, and fragmentation patterns can offer further structural information. researchgate.net In another study, ultra-high-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS/MS) was employed to differentiate this compound from its isomers, such as luteolin (B72000) and kaempferol, in a traditional Chinese medicine formula. nih.gov This high-resolution mass spectrometry approach allows for precise mass measurements, aiding in the confident identification of the compound. nih.gov

LC-MS is also used for quantitative analysis. For instance, the levels of this compound glucoside and its malonylated derivative were quantified in lupine roots under heavy metal stress using LC-ESI-MS/MS, revealing significant increases in their concentrations. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Purity and Profiling Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound isolates and for profiling its presence in various extracts. jmb.or.krtandfonline.com HPLC separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the analysis of isoflavonoids from white lupin, HPLC was used to check the purity of isolated constituents, including this compound. tandfonline.com The technique is also used for quantitative analysis, where the peak area of the compound is proportional to its concentration. jmb.or.krtandfonline.com For instance, in the preparative isolation of this compound from Apios americana, the purity of the final compound was ensured through preparative ODS HPLC. tandfonline.com Furthermore, HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous acquisition of chromatograms at multiple wavelengths, providing additional spectral information that aids in peak identification. jmb.or.krtandfonline.com

Molecular Modeling and Docking Studies

Computational approaches, particularly molecular modeling and docking, provide invaluable insights into the potential biological activities of this compound by predicting its interactions with protein targets.

Protein-Ligand Interactions and Binding Affinity Predictions (e.g., KSR1)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. archivesofmedicalscience.com This technique is used to understand the binding mode and to estimate the binding affinity, often expressed as a binding energy score. mdpi.com

A significant target of interest for this compound is the Kinase Suppressor of Ras 1 (KSR1), a scaffold protein involved in the Ras-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. biorxiv.orgnih.gov Studies have shown that rare flavonoids like this compound can occupy the Raf binding site of KSR1. nih.gov Molecular docking simulations have been performed to investigate the binding of this compound to the cysteine-rich C1 domain of KSR1. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov The validation of docking protocols is a critical step, often involving the re-docking of a co-crystallized ligand to ensure the method can accurately reproduce the known binding pose. nih.gov

Conformational Analysis and Ligand-Target Specificity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org The conformation of this compound is crucial for its ability to bind to a specific target protein with high affinity and specificity. nih.gov

Computational methods are used to explore the conformational space of this compound and identify low-energy, biologically relevant conformations. acs.org The structural features of the KSR1 C1 domain, including a hydrophobic pocket, are key determinants of ligand-binding specificity. nih.gov Molecular modeling studies have revealed that the hydrophobic residues in this pocket are crucial for ligand binding. nih.gov The interaction of flavonoids with specific amino acid residues within the binding site, such as those in the β-sheets of the KSR1 C1 domain, contributes to their binding affinity and specificity. nih.gov Understanding the conformational preferences of this compound and the topology of the target's binding site is essential for designing more potent and selective inhibitors.

Quantum Chemical Calculations